molecular formula C19H22N2O B255317 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol

3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol

Cat. No. B255317
M. Wt: 294.4 g/mol
InChI Key: STKKPPHRPPTOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol, also known as methylene blue, is a heterocyclic aromatic compound that has been widely used in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

Methylene blue acts as an electron acceptor, which allows it to transfer electrons from reduced molecules to oxidized molecules. This mechanism of action allows 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol blue to act as an antioxidant, protecting cells from oxidative stress. Methylene blue has also been found to inhibit the activity of nitric oxide synthase, leading to a reduction in the production of nitric oxide.
Biochemical and Physiological Effects:
Methylene blue has been found to have a variety of biochemical and physiological effects. This compound has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit the activity of nitric oxide synthase. Methylene blue has also been found to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

Methylene blue has a number of advantages for use in lab experiments. This compound is relatively inexpensive and easy to obtain, making it a cost-effective tool for scientific research. Methylene blue is also highly stable and has a long shelf life. However, there are some limitations to the use of 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol blue in lab experiments. This compound can be toxic at high concentrations, and its effects can be influenced by a number of factors, including pH and temperature.

Future Directions

There are a number of future directions for the use of 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol blue in scientific research. One area of interest is the use of this compound blue as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Methylene blue has also been found to have potential as a treatment for cancer, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound blue has been investigated as a potential treatment for sepsis, as it has been found to improve mitochondrial function and reduce oxidative stress.

Synthesis Methods

Methylene blue can be synthesized through a number of methods, including the reduction of N,N-dimethyl-p-phenylenediamine with sodium nitrite, the oxidation of 3,7-diamino-5-phenylphenazinium chloride with potassium permanganate, and the reduction of 3,7-diamino-5-phenylphenazinium chloride with sodium dithionite. The most commonly used method for synthesizing 3-[(Diethylamino)methyl]-2-methylbenzo[h]quinolin-4-ol blue is the reduction of N,N-dimethyl-p-phenylenediamine with sodium nitrite.

Scientific Research Applications

Methylene blue has been extensively used in scientific research due to its ability to bind to a variety of biological molecules, including proteins, DNA, and RNA. This compound has been used in a number of studies to investigate the mechanisms of various biological processes, including oxidative stress, apoptosis, and mitochondrial function. Methylene blue has also been used as a staining agent in histology and microscopy.

properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

3-(diethylaminomethyl)-2-methyl-1H-benzo[h]quinolin-4-one

InChI

InChI=1S/C19H22N2O/c1-4-21(5-2)12-17-13(3)20-18-15-9-7-6-8-14(15)10-11-16(18)19(17)22/h6-11H,4-5,12H2,1-3H3,(H,20,22)

InChI Key

STKKPPHRPPTOPT-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=C(NC2=C(C1=O)C=CC3=CC=CC=C32)C

Canonical SMILES

CCN(CC)CC1=C(NC2=C(C1=O)C=CC3=CC=CC=C32)C

Origin of Product

United States

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